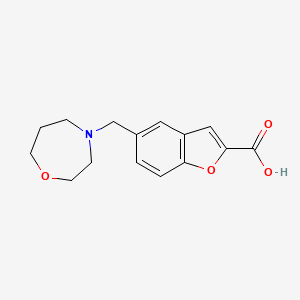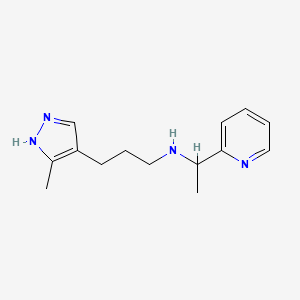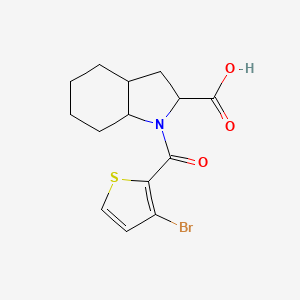![molecular formula C11H11FN2O2S B7590150 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole, also known as FSMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves its interaction with microtubules, which are essential for cell division. 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole binds to the microtubules and disrupts their structure, leading to inhibition of cell division and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have a variety of biochemical and physiological effects. Studies have shown that 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole can inhibit the activity of certain enzymes, such as proteasomes, which are involved in protein degradation. Additionally, 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have anti-inflammatory activity and can inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole is its potential as a cancer treatment. Its ability to induce apoptosis in cancer cells and inhibit their growth makes it a promising candidate for further study. However, one limitation of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole. One area of interest is its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and potential side effects of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole are needed to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole involves the reaction of 2-fluorobenzaldehyde with methyl isocyanide in the presence of a base, followed by the addition of sulfonyl chloride. The resulting compound is then purified through column chromatography to obtain pure 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole.
Wissenschaftliche Forschungsanwendungen
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole has been found to inhibit the growth of cancer cells by disrupting the microtubule network.
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)sulfonylmethyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S/c1-14-7-6-13-11(14)8-17(15,16)10-5-3-2-4-9(10)12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBQPQSGXNYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)

![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![N-[2-(2-amino-2-oxoethyl)phenyl]-5-bromo-2-methylbenzamide](/img/structure/B7590118.png)

![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)

